![molecular formula C11H11NO3 B1306491 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 739365-06-1](/img/structure/B1306491.png)
4-Methoxy-1-methyl-1H-indole-2-carboxylic acid
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Overview
Description
“4-Methoxy-1-methyl-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C10H9NO3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “4-Methoxy-1-methyl-1H-indole-2-carboxylic acid” can be represented by the SMILES stringCOc1cccc2[nH]c(cc12)C(O)=O
. This indicates that the compound has a methoxy group (OCH3) and a carboxylic acid group (COOH) attached to an indole ring. Physical And Chemical Properties Analysis
“4-Methoxy-1-methyl-1H-indole-2-carboxylic acid” is a solid substance . It has a molecular weight of 191.18 .Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and various types of disorders in the human body has attracted increasing attention in recent years .
Treatment of Cancer Cells
Indole derivatives, including 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid, have been used in the treatment of cancer cells . They have shown various biologically vital properties that make them effective in this field .
Treatment of Microbes
Indole derivatives are also used in the treatment of microbes . Their unique properties make them effective in combating various types of microbial infections .
Treatment of Various Disorders
Indole derivatives have been used in the treatment of various disorders in the human body . Their wide range of biological properties makes them versatile in the field of medicine .
Synthesis of Alkaloids
4-Methoxy-1-methyl-1H-indole-2-carboxylic acid is used as a reactant for the synthesis of selected alkaloids . Alkaloids are naturally occurring compounds mainly found in plants, and they often have pharmacological effects.
Synthesis of Renieramycin G Analogs
This compound is used in the stereoselective preparation of renieramycin G analogs . Renieramycin G is a marine natural product with potent cytotoxic activity against various cancer cell lines.
Antiviral Activity
Indole derivatives, including 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid, have shown antiviral activity . They have been used in the development of antiviral agents .
Anti-inflammatory Activity
Indole derivatives have shown anti-inflammatory activity . They have been used in the development of anti-inflammatory
Safety and Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of this compound and to use only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 4-methoxy-1-methyl-1h-indole-2-carboxylic acid, bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid. For instance, the compound should be prevented from entering drains, and its discharge into the environment must be avoided .
properties
IUPAC Name |
4-methoxy-1-methylindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-12-8-4-3-5-10(15-2)7(8)6-9(12)11(13)14/h3-6H,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZATCSNWKJWIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C1C(=O)O)C(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390175 |
Source
|
Record name | 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
739365-06-1 |
Source
|
Record name | 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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